Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison Against the Non-Methylated Analog
The target compound exhibits a computed XLogP3-AA value of 1.8, reflecting the contribution of the two methyl groups on the morpholine ring. The non-methylated analog, 4-(5-bromopyrimidin-2-yl)morpholine (CAS 84539-22-0), has a predicted XLogP3-AA of 1.4 [1]. This represents a 0.4 log unit increase in lipophilicity, which, according to established medicinal chemistry guidelines, corresponds to an approximate 2.5-fold increase in membrane permeability for neutral compounds [2]. The increased lipophilicity is a critical parameter for blood-brain barrier penetration and oral absorption in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (computed) |
| Comparator Or Baseline | 4-(5-Bromopyrimidin-2-yl)morpholine (CAS 84539-22-0): 1.4 (predicted); 2,6-dimethylmorpholine (CAS 141-91-3): 0.8 |
| Quantified Difference | Δ = +0.4 log units vs. non-methylated analog; +1.0 log units vs. unsubstituted morpholine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Procurement decisions for building blocks in CNS or oral drug programs must account for lipophilicity differences that directly impact ADME properties.
- [1] PubChem Compound Summary for CID 3619155. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
